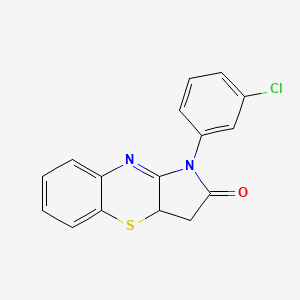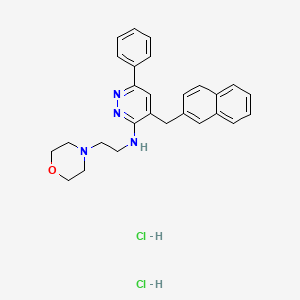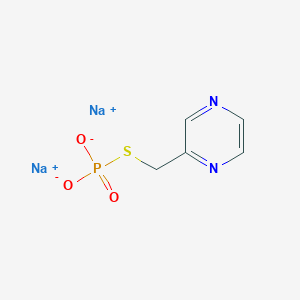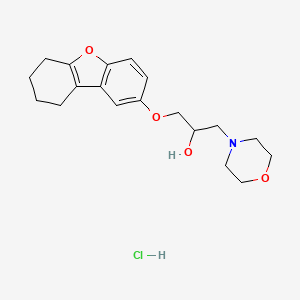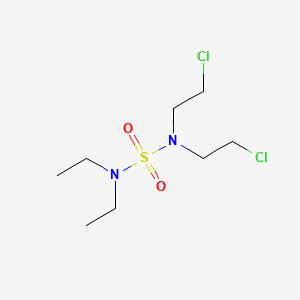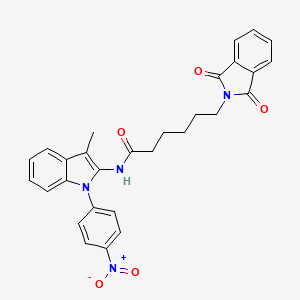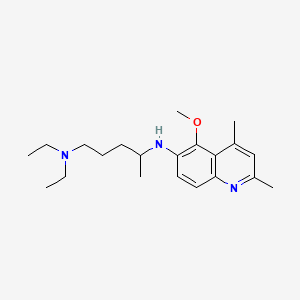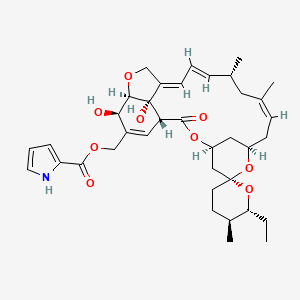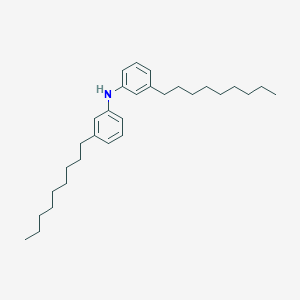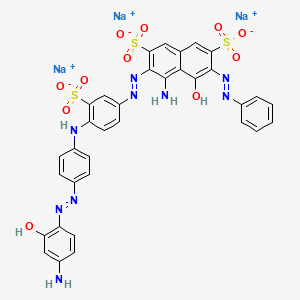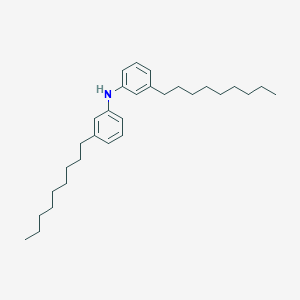
(+-)-N,N-Dimethyl-N'-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a pyrrolidine ring and a phenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through a cyclization reaction involving a suitable precursor. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the methylation of the nitrogen atoms to form the dimethyl derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with a similar structure but different functional groups.
Quaternary Ammonium Compounds: These compounds share the dimethylamine functional group but differ in their overall structure and applications.
Uniqueness
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143414-71-5 |
|---|---|
Molecular Formula |
C15H27Cl2N3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H25N3.2ClH/c1-17(2)12-10-16-13-15-9-6-11-18(15)14-7-4-3-5-8-14;;/h3-5,7-8,15-16H,6,9-13H2,1-2H3;2*1H |
InChI Key |
DUCWJIABRASTOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1CCCN1C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



